Maltooctaose

Übersicht

Beschreibung

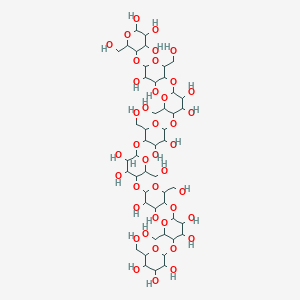

Maltooctaose is a carbohydrate composed of eight glucose units linked by α-1,4 glycosidic bonds. It is a type of maltooligosaccharide, which are short chains of glucose molecules. This compound is naturally found in starch and glycogen, serving as an intermediate in the enzymatic breakdown of these polysaccharides. It is known for its role in various biochemical processes and its applications in food science and biotechnology.

Wissenschaftliche Forschungsanwendungen

Maltooctaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of amylases and glycosyl hydrolases.

Biology: Serves as a model compound to study carbohydrate metabolism and enzyme specificity.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form inclusion complexes.

Wirkmechanismus

Target of Action

Maltooctaose primarily targets the branching enzyme in Escherichia coli . This enzyme plays a crucial role in the biosynthesis of glycogen, the primary storage polysaccharide in bacteria and animals . The specificity of branching enzymes is key as they define the length of the branches in the glycogen structure .

Mode of Action

The interaction of this compound with its target involves binding to multiple sites on the branching enzyme . The crystal structure of the this compound-bound branching enzyme identifies three new malto-oligosaccharide binding sites and confirms oligosaccharide binding in seven others, bringing the total number of oligosaccharide binding sites to twelve . This structure suggests a possible mechanism for transfer chain specificity involving some of these surface binding sites .

Biochemical Pathways

The action of this compound affects the glycogen biosynthesis pathway . Glycogen is a glucose polymer linked by α-1,4 glucose linkages and branched via α-1,6-linkages . The branching enzyme, which this compound targets, catalyzes the formation of these α-1,6-linkages . The length and dispensation of these branches are critical in defining the structure, density, and relative bioavailability of the storage polysaccharide .

Pharmacokinetics

It’s important to note that these properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The molecular effect of this compound’s action is the alteration of the branching pattern in glycogen . By binding to the branching enzyme, this compound influences the enzyme’s specificity, thereby affecting the length of the branches in the glycogen structure . This can impact the structure, density, and relative bioavailability of the storage polysaccharide .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Maltooctaose can be synthesized enzymatically using specific amylases. One method involves the use of a thermostable amylase from Pyrococcus furiosus, which preferentially opens cyclodextrin rings to produce maltooligosaccharides, including this compound . The reaction is typically carried out at elevated temperatures to enhance enzyme activity and stability.

Industrial Production Methods

In an industrial setting, this compound is often produced from starch using a combination of debranching enzymes and amylases. The process involves the hydrolysis of starch by a debranching enzyme from Nostoc punctiforme, followed by further hydrolysis with isoamylase to yield a mixture rich in this compound . The product is then purified using techniques such as ethanol precipitation and gel permeation chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Maltooctaose undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by amylases breaks down this compound into smaller glucose units.

Oxidation: this compound can be oxidized to produce gluconic acid derivatives.

Glycosylation: It can participate in glycosylation reactions to form glycosides.

Common Reagents and Conditions

Amylases: Used for hydrolysis reactions, typically under mild conditions (pH 6-7, 37°C).

Oxidizing Agents: Such as sodium periodate for oxidation reactions.

Glycosylation Reagents: Including glycosyl donors and acceptors in the presence of catalysts.

Major Products

Glucose: The primary product of hydrolysis.

Gluconic Acid: A product of oxidation.

Glycosides: Formed through glycosylation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Maltoheptaose: Composed of seven glucose units, it shares similar properties with maltooctaose but has a shorter chain length.

Maltotetraose: A four-glucose unit compound, it is used in similar applications but has different physical and chemical properties.

Cyclodextrins: Cyclic oligosaccharides that can form inclusion complexes, similar to this compound, but with a different structural arrangement.

Uniqueness

This compound is unique due to its specific chain length, which provides distinct properties in terms of solubility, binding affinity, and enzymatic interactions. Its ability to form stable inclusion complexes makes it particularly valuable in the food and pharmaceutical industries for encapsulating and protecting sensitive compounds .

Biologische Aktivität

Maltooctaose, an oligosaccharide composed of eight glucose units linked by α-1,4 glycosidic bonds, has garnered attention in various biological and biochemical studies due to its potential health benefits and applications in food technology. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, physiological effects, and implications in health and disease.

Structure and Properties

This compound is a member of the maltodextrin family, characterized by its chain length and degree of polymerization. Its structure allows for specific interactions with enzymes that play critical roles in carbohydrate metabolism. The molecular formula for this compound is , and it exhibits both soluble and fermentable properties, making it a valuable substrate in various biological processes.

Role of Enzymes

This compound serves as a substrate for several enzymes involved in carbohydrate metabolism. Key enzymes include:

- Maltodextrin Phosphorylase (MalP) : This enzyme catalyzes the phosphorolysis of this compound to release glucose-1-phosphate, which can enter glycolytic pathways .

- Branching Enzyme (EcBE) : Recent studies have shown that this compound can bind to the branching enzyme from Escherichia coli, influencing glycogen structure and metabolism. The binding enhances the enzyme's activity, facilitating the formation of branched polysaccharides essential for energy storage .

Case Study: Enzyme Activity

A study investigating the interaction between this compound and various branching enzymes revealed that this compound significantly enhances enzyme activity compared to shorter oligosaccharides. The crystal structure analysis indicated multiple binding sites on the enzyme, suggesting that this compound's length is crucial for optimal enzyme function .

Metabolic Benefits

Research indicates that this compound may have beneficial effects on glucose metabolism. In clinical trials involving subjects with insulin resistance, supplementation with this compound resulted in improved glycemic control and reduced postprandial blood glucose levels compared to control groups receiving other carbohydrate sources .

Table 1: Effects of this compound on Glycemic Response

Applications in Food Technology

This compound is utilized in food products as a functional ingredient due to its sweetness and low glycemic index. It is commonly found in:

- Beverages : Enhances flavor without significantly raising blood sugar levels.

- Nutritional Supplements : Used as a carbohydrate source in sports drinks and meal replacements.

Eigenschaften

IUPAC Name |

2-[6-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6156-84-9 | |

| Record name | Maltooctaose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006156849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.